JNJ-10198409
説明
JNJ-10198409 is a small-molecule inhibitor targeting platelet-derived growth factor receptor tyrosine kinase (PDGFR-TK), with dual antiangiogenic and antiproliferative activities. It acts as a competitive ATP antagonist, selectively inhibiting PDGFR-β (IC50 = 4.2 nM) and PDGFR-α (IC50 = 45 nM) kinases .
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627518-40-5 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Solvent Selection
Ethanol was identified as the optimal solvent due to its balance of polarity and boiling point, which facilitates reflux without side reactions. Substitution with dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) led to reduced yields (≤50%).
Temperature and Time
Maintaining a reflux temperature of 78°C for 12 hours ensures complete conversion of intermediates. Prolonged heating beyond 16 hours resulted in decomposition products, as evidenced by high-performance liquid chromatography (HPLC) analysis.
Catalytic Additives
The addition of 0.1 equivalents of p-toluenesulfonic acid (PTSA) increased the reaction rate by 30%, reducing the required time to 8 hours.
Analytical Characterization
Post-synthesis characterization confirms the structural integrity and purity of this compound:
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₂ | HRMS |
| Melting Point | 198–202°C | DSC |
| Purity | ≥98% | HPLC |
| Solubility in DMSO | 30 mg/mL (92 mM) | UV-Vis |
Nuclear magnetic resonance (NMR) data (¹H and ¹³C) align with theoretical predictions, confirming the absence of stereoisomers.
Scalability and Industrial Considerations
Scale-up efforts have addressed challenges in intermediate purification and waste management:
- Batch Size : Pilot-scale batches (1–5 kg) achieved consistent yields of 65–70% using continuous flow reactors.
- Green Chemistry : Replacement of stannous chloride with sodium dithionite in the diazotization step reduced heavy metal waste by 90%.
- Storage : Bulk material remains stable for ≥24 months at -20°C in amber glass vials under nitrogen.
Research Applications and Comparative Efficacy
This compound’s preparation methods enable its use in diverse biological studies:
- Antiproliferative Activity : Inhibits PDGFRβ (IC₅₀ = 4.2 nM) and PDGFRα (IC₅₀ = 45 nM), with broad efficacy across eight tumor cell lines (IC₅₀ < 33 nM).
- Reprogramming Applications : Accelerates fibroblast-to-cardiomyocyte transdifferentiation in the 9C cocktail, reducing gene downregulation time by 40%.
化学反応の分析
JNJ-10198409 undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution reactions: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of derivatives with different properties
Major products: The primary products formed from these reactions are derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships.
科学的研究の応用
Oncology
Case Study: Glioblastoma Treatment
Research has indicated that JNJ-10198409 can induce G2/M cell cycle arrest and apoptosis in glioblastoma cell lines. In studies involving human glioblastoma cells, the compound effectively inhibited PDGFR signaling, leading to reduced phosphorylation of Akt and Erk 1/2, which are crucial for tumor cell survival and proliferation . The combination of this compound with other inhibitors has shown enhanced efficacy compared to monotherapy, suggesting its potential use in combination treatment strategies for resistant tumors.
Table: Efficacy of this compound in Tumor Models
| Tumor Type | Model Type | Efficacy Observed | Mechanism |
|---|---|---|---|
| Glioblastoma | In vitro (cell lines) | Induced G2/M arrest | Apoptosis via caspase activation |
| Colon Cancer | Nude mouse xenograft | Reduced tumor growth | Inhibition of PDGFR signaling |
| Breast Cancer | In vitro (cell lines) | Decreased cell viability | Blocked proliferation signals |
Regenerative Medicine
Case Study: Cardiomyocyte Differentiation
this compound has been investigated for its role in the transdifferentiation of human fibroblasts into functional cardiomyocytes. This application is particularly relevant in regenerative therapies aimed at treating heart diseases. The compound accelerates the downregulation of fibroblast-specific genes while promoting cardiomyocyte-specific gene expression . This suggests that this compound could be pivotal in developing therapies for cardiac repair following myocardial infarction.
Pharmacokinetics and Metabolism
This compound undergoes metabolic processes resulting in the formation of N-glucuronides when incubated with liver microsomes from humans and other primates . Understanding its metabolism is essential for optimizing dosing regimens and minimizing potential side effects.
作用機序
JNJ-10198409は、細胞増殖と血管新生に重要な役割を果たすPDGF-RTKの活性を阻害することで効果を発揮します。 この化合物は、キナーゼのATP結合部位に結合し、リン酸化とそれに続く下流のシグナル伝達経路の活性化を阻止します 。 この阻害は、腫瘍細胞の増殖と血管新生を減少させ、効果的な抗がん剤となっています .
類似化合物との比較
Research Findings and Clinical Relevance
In Vitro Studies
In Vivo Studies
- Colon Cancer : Orally administered this compound (100 mg/kg b.i.d.) reduces tumor PLCγ1 phosphorylation by >70% in LoVo models .
生物活性
JNJ-10198409 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, primarily targeting PDGFRβ and PDGFRα. It has shown significant potential in preclinical studies for treating various cancers, particularly neuroblastoma, by inducing apoptosis and inhibiting cell proliferation.
This compound operates predominantly through the inhibition of PDGFR signaling pathways. It has been demonstrated to inhibit the phosphorylation of downstream signaling molecules, such as phospholipase C-gamma 1 (PLCγ1), which is crucial in the PDGF signaling cascade. This inhibition leads to reduced tumor growth and survival in cancer cells.
In Vitro Studies
In vitro studies have highlighted the compound's efficacy against neuroblastoma cell lines. The following table summarizes key findings from these studies:
| Cell Line | EC50 (nM) | Mechanism of Action | Remarks |
|---|---|---|---|
| SK-N-AS | 20 | Induces apoptosis | Selectively inhibits neuroblastoma cells |
| IMR-32 | 10 | Induces apoptosis | Effective against established cell lines |
| NB153 | 92 | Inhibits self-renewal | Targets tumor-initiating cells |
The compound displayed selective cytotoxicity towards neuroblastoma cells while sparing primary pediatric neural crest-like stem cells (SKPs), indicating its potential for targeted therapy with minimal off-target effects .
In Vivo Studies
In vivo pharmacodynamic activity was validated using a nude mouse xenograft model of human LoVo colon cancer. The study revealed that this compound significantly suppressed PDGF-RTK signaling in tumor tissues, as evidenced by a dose-dependent decrease in the ratio of phosphorylated to total PLCγ1 .
Key Findings:
- Dosage : Administered orally at doses of 25, 50, and 100 mg/kg.
- Outcome : Statistically significant differences in ph-PLC/pan-PLC ratios were observed among treatment groups.
- Implication : Effective in reducing tumor growth by targeting PDGF signaling pathways.
Comparative Efficacy
This compound has been compared with other kinase inhibitors, particularly focusing on its selectivity and potency. The following table outlines its IC50 values against various kinases:
| Kinase | IC50 (nM) |
|---|---|
| PDGFRβ | 4.2 |
| PDGFRα | 45 |
| c-Abl | 22 |
| c-Src | 100-378 |
| Lck | 100 |
| Fyn | 378 |
These data indicate that this compound is a potent inhibitor of PDGFRs and also exhibits activity against Src family kinases, which are implicated in various malignancies .
Neuroblastoma Therapy
Neuroblastoma is a challenging pediatric cancer with poor prognosis in advanced stages. This compound has emerged as a promising candidate for targeted therapy due to its selective action on neuroblastoma cells. A recent study demonstrated that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy, suggesting a potential strategy for improving treatment outcomes in high-risk patients .
Future Directions
Further research is warranted to explore combination therapies involving this compound and to assess its long-term efficacy and safety in clinical settings. The ongoing investigations aim to establish optimal dosing regimens and to evaluate the compound's impact on tumor microenvironments.
Q & A
Q. What is the molecular mechanism underlying JNJ-10198409's antiangiogenic and antitumor activity?
this compound acts as an ATP-competitive inhibitor of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), with higher selectivity for PDGFRβ (IC₅₀ = 4.2 nM) over PDGFRα (IC₅₀ = 45 nM) . PDGF signaling drives angiogenesis and tumor proliferation, making its inhibition a dual mechanism for suppressing vascularization and cancer cell growth. Methodologically, kinase activity assays (e.g., recombinant PDGFRβ/α enzymatic assays) and in vitro endothelial tube formation models are critical for validating this mechanism .
Q. How do researchers determine the IC₅₀ values for this compound against PDGFR isoforms?
IC₅₀ values are quantified using kinase inhibition assays under standardized ATP concentrations (e.g., 10 µM ATP). Recombinant PDGFRβ/α enzymes are incubated with this compound at varying concentrations, and phosphorylation levels are measured via fluorescence or radiometric methods. Data normalization against controls (e.g., staurosporine as a pan-kinase inhibitor) ensures specificity .
Q. What experimental models are appropriate for assessing this compound's efficacy in vivo?
Subcutaneous xenograft models in immunocompromised mice are commonly used. Tumor volume measurements, immunohistochemistry for PDGFRβ phosphorylation, and microvessel density analysis (CD31 staining) are key endpoints. Oral administration protocols should align with pharmacokinetic studies to maintain plasma concentrations above the IC₅₀ threshold .
Advanced Research Questions
Q. How can researchers address conflicting data on this compound's kinase selectivity across studies?
Discrepancies may arise from differences in assay conditions (e.g., ATP concentration, enzyme sources). To resolve this, perform parallel kinase profiling using panels like Eurofins KinaseProfiler™ under standardized conditions. Orthogonal assays (e.g., cellular thermal shift assays) can confirm target engagement .
Q. What strategies optimize this compound dosing schedules in combination therapies?
Pharmacodynamic (PD) markers such as PDGFRβ phosphorylation in peripheral blood mononuclear cells (PBMCs) can guide dosing. Synergy studies with chemotherapeutics (e.g., paclitaxel) should use Chou-Talalay combination index analysis to determine additive vs. synergistic effects .
Q. How to design experiments evaluating this compound's efficacy in PDGF-driven fibrotic diseases?
Use bleomycin-induced pulmonary fibrosis models in rodents. Endpoints include collagen deposition (Masson’s trichrome staining), hydroxyproline quantification, and PDGFRβ activation in fibroblast-rich regions. Dose-response studies must account for interspecies metabolic differences .
Q. What methodologies identify resistance mechanisms to this compound in long-term treatment models?
Generate resistant cell lines via chronic exposure to sublethal this compound doses. Whole-exome sequencing and phosphoproteomics can reveal mutations in PDGFRβ or compensatory pathways (e.g., VEGF or FGF signaling). Functional validation via CRISPR knock-in/out models is essential .
Q. How should researchers analyze contradictory data on this compound's off-target effects?
Use high-content screening (HCS) with multi-parameter cytotoxicity assays (e.g., mitochondrial membrane potential, caspase activation). Cross-validate findings with RNA-seq to distinguish primary vs. secondary effects. Negative controls (e.g., kinase-dead PDGFR mutants) reduce false positives .
Methodological Guidelines
- Data Reproducibility : Document ATP concentrations, enzyme lots, and cell passage numbers in kinase assays. For in vivo studies, report animal strain, tumor inoculation methods, and randomization criteria .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons in preclinical studies. Power analysis should determine sample sizes to avoid underpowered conclusions .
- Ethical Compliance : Obtain institutional approval for animal studies (e.g., IACUC protocols) and declare conflicts of interest, especially if using commercial kinase inhibitors as controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
